molecular formula C12H11ClN2O2S B11118278 2-chloro-N-(4-methylpyridin-2-yl)benzenesulfonamide

2-chloro-N-(4-methylpyridin-2-yl)benzenesulfonamide

Cat. No.: B11118278
M. Wt: 282.75 g/mol
InChI Key: QDCOJHHRVHRBJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzene ring substituted with a sulfonamide group, a chlorine atom, and a pyridine ring with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide typically involves the reaction of 2-chloro-4-methylpyridine with a sulfonyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of azido or amino derivatives.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfinamides.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-Chloro-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The chlorine and pyridine moieties contribute to the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-chloro-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide
  • 4-Amino-2-chloro-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide

Uniqueness

2-Chloro-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the methyl group on the pyridine ring enhances its reactivity and potential as a pharmacophore .

Properties

Molecular Formula

C12H11ClN2O2S

Molecular Weight

282.75 g/mol

IUPAC Name

2-chloro-N-(4-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C12H11ClN2O2S/c1-9-6-7-14-12(8-9)15-18(16,17)11-5-3-2-4-10(11)13/h2-8H,1H3,(H,14,15)

InChI Key

QDCOJHHRVHRBJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NS(=O)(=O)C2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.